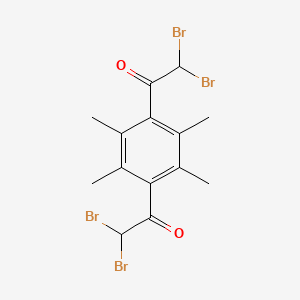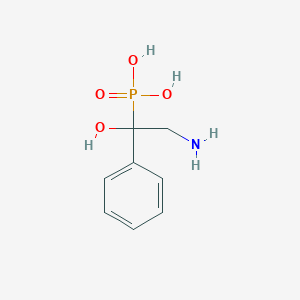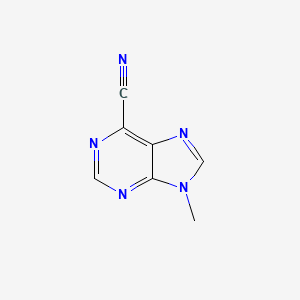
2,7-Dimethoxy-5-methylnaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dimethoxy-5-methylnaphthalene-1,4-dione is an organic compound with the molecular formula C13H12O4 It is a derivative of naphthoquinone, characterized by the presence of methoxy and methyl groups at specific positions on the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethoxy-5-methylnaphthalene-1,4-dione typically involves the reaction of 2,7-dimethoxynaphthalene with appropriate reagents under controlled conditions. One common method includes the oxidation of 2,7-dimethoxynaphthalene using reagents such as potassium permanganate or chromium trioxide. The reaction is usually carried out in an acidic medium to facilitate the formation of the naphthoquinone structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar reagents but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dimethoxy-5-methylnaphthalene-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents in acidic media.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents under controlled conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,7-Dimethoxy-5-methylnaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. As a quinone derivative, it can participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in biological systems. This property is exploited in its potential anticancer activity, where it can induce apoptosis in cancer cells by disrupting cellular redox balance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Menadione (Vitamin K3): A similar naphthoquinone derivative with a methyl group at the 2-position.
Phthiocol: A hydroxy analog of menadione with anticancer and antihemorrhagic properties.
Plumbagin: A bioactive natural molecule with several pharmacological activities.
Uniqueness
2,7-Dimethoxy-5-methylnaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups enhance its solubility and reactivity, making it a valuable compound in synthetic chemistry and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
41634-17-7 |
|---|---|
Molekularformel |
C13H12O4 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
2,7-dimethoxy-5-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C13H12O4/c1-7-4-8(16-2)5-9-12(7)10(14)6-11(17-3)13(9)15/h4-6H,1-3H3 |
InChI-Schlüssel |
CXSMNWTZIGIPNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1C(=O)C=C(C2=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


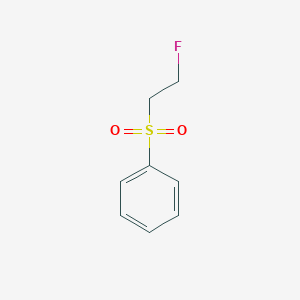
![Tetra([1,1'-biphenyl]-4-yl)stannane](/img/structure/B14671831.png)
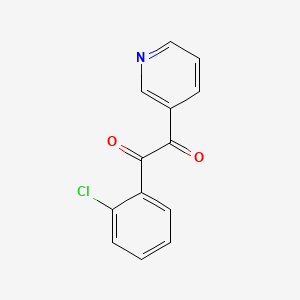
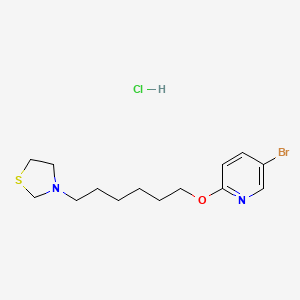
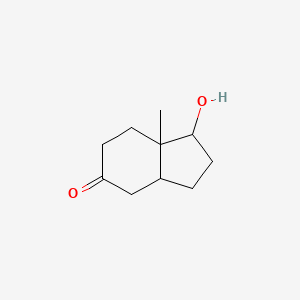
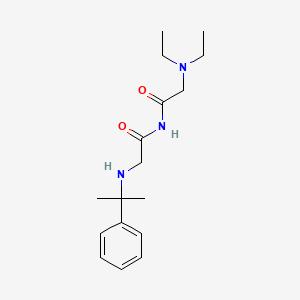


![2-[2-(4-bromophenyl)sulfonylhydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B14671879.png)
